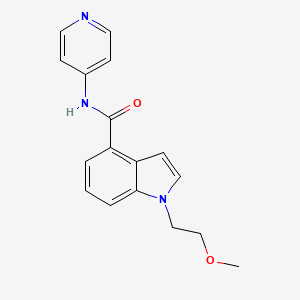![molecular formula C16H18N6O3 B10984253 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B10984253.png)
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE is a complex organic compound that features a quinazolinone core and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The triazole moiety is often introduced via a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinazoline and triazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the triazole moiety can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE is unique due to its combined quinazolinone and triazole structure, which allows it to exhibit a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]butanamide |
InChI |
InChI=1S/C16H18N6O3/c1-21-10-18-13(20-21)9-17-14(23)7-4-8-22-15(24)11-5-2-3-6-12(11)19-16(22)25/h2-3,5-6,10H,4,7-9H2,1H3,(H,17,23)(H,19,25) |
InChI Key |
QEFLVENCXRFYJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10984182.png)
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984184.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10984187.png)


![4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10984195.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10984203.png)
![1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984209.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10984219.png)
![N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10984220.png)
![6-cyclopropyl-N-(3-acetamidophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984225.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10984239.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10984244.png)
